Pyridine, 2-chloro-6-cyclopropyl-4-(trifluoromethyl)-
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Overview
Description
2-chloro-6-cyclopropyl-4-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group imparts unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another approach involves the assembly of the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods
Industrial production of trifluoromethylpyridines, including 2-chloro-6-cyclopropyl-4-(trifluoromethyl)pyridine, often relies on large-scale chemical processes that ensure high yield and purity. These methods may include vapor-phase reactions and other advanced techniques to optimize the synthesis and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-cyclopropyl-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
2-chloro-6-cyclopropyl-4-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-chloro-6-cyclopropyl-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylpyridines, such as:
- 2-chloro-4-(trifluoromethyl)pyridine
- 2,5-dichloro-4-(trifluoromethyl)pyridine
- 2-chloro-5-(trifluoromethyl)pyridine .
Uniqueness
What sets 2-chloro-6-cyclopropyl-4-(trifluoromethyl)pyridine apart is the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties that are not observed in other trifluoromethylpyridines .
Properties
Molecular Formula |
C9H7ClF3N |
---|---|
Molecular Weight |
221.60 g/mol |
IUPAC Name |
2-chloro-6-cyclopropyl-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H7ClF3N/c10-8-4-6(9(11,12)13)3-7(14-8)5-1-2-5/h3-5H,1-2H2 |
InChI Key |
UZFZOKPPGNEVIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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